molecular formula C8H15N3O B15272479 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol

1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol

Cat. No.: B15272479
M. Wt: 169.22 g/mol
InChI Key: ZXAQCLUWRWOOFX-UHFFFAOYSA-N
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Description

1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol typically involves the reaction of 3-amino-1H-pyrazole with suitable alkylating agents. One common method involves the alkylation of 3-amino-1H-pyrazole with 3-methyl-2-butanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-one.

    Reduction: Formation of 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their conformation and function. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-1H-pyrazol-1-yl)acetic acid: Another pyrazole derivative with similar structural features but different functional groups.

    3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol: Similar compound with a different alkyl chain length.

Uniqueness

1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to its specific combination of functional groups and alkyl chain length, which can influence its reactivity and interactions with biological targets. Its unique structure allows for specific applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(3-aminopyrazol-1-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C8H15N3O/c1-6(2)7(12)5-11-4-3-8(9)10-11/h3-4,6-7,12H,5H2,1-2H3,(H2,9,10)

InChI Key

ZXAQCLUWRWOOFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN1C=CC(=N1)N)O

Origin of Product

United States

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